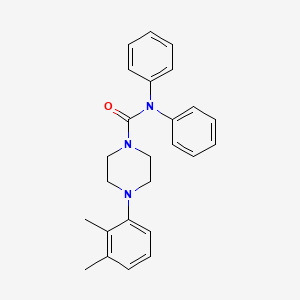

4-(2,3-dimethylphenyl)-N,N-diphenylpiperazine-1-carboxamide

Description

Properties

IUPAC Name |

4-(2,3-dimethylphenyl)-N,N-diphenylpiperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3O/c1-20-10-9-15-24(21(20)2)26-16-18-27(19-17-26)25(29)28(22-11-5-3-6-12-22)23-13-7-4-8-14-23/h3-15H,16-19H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHMZCIYEKLKNET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Piperazine Ring Formation via Bifunctional Precursors

A foundational method for synthesizing piperazine derivatives involves the reaction of bifunctional precursors to form the six-membered ring. In the patent EP0483932A1, piperazine derivatives are prepared by independently synthesizing two intermediates—amines of formula (II) and (III)—and subsequently combining them under controlled conditions. For example, α-[N,N-bis(2-chloroethyl)amino]-2,6-dimethylacetanilide hydrochloride reacts with 1-[3-(2-methoxyphenoxy)-2-hydroxypropyl]amine in a 50% aqueous acetone solution containing triethylamine. The mixture is refluxed for 2 hours, followed by acetone removal and extraction with chloroform. This stepwise approach avoids side reactions and improves yields compared to earlier linear methods that required excess piperazine.

The use of aqueous acetone as a solvent enhances solubility while facilitating acid-base equilibria. Triethylamine serves a dual role: neutralizing hydrochloric acid byproducts and acting as a phase-transfer catalyst. After extraction, the crude product is purified via chromatography or salt formation, yielding crystalline piperazine derivatives with melting points exceeding 200°C.

Sulfonylation and Carboxamide Functionalization

Introducing the 2,4-dimethylphenylsulfonyl and diphenylcarboxamide groups requires post-cyclization functionalization. Sulfonylation typically involves reacting the piperazine intermediate with 2,4-dimethylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The carboxamide group is introduced via condensation of piperazine with diphenylcarbamoyl chloride or through a coupling reaction using carbodiimide reagents.

In the patent example, a related compound—1-[3-(2-methoxyphenoxy)-2-hydroxypropyl]-4-[(2,6-dimethylphenyl)aminocarbonylmethyl]piperazine—is synthesized by reacting α-[N,N-bis(2-chloroethyl)amino]-2,6-dimethylacetanilide with a hydroxypropylamine derivative. This demonstrates the feasibility of introducing aromatic substituents during ring closure, which could be adapted for the target compound by substituting 2,6-dimethylphenyl with 2,4-dimethylphenylsulfonyl precursors.

Catalytic Dehydrogenative Cyclization Strategies

Iridium-Catalyzed Piperazine Synthesis

Modern approaches emphasize sustainability and atom economy. A catalytic method developed by Nordstrøm et al. employs the iridium complex [Cp*IrCl₂]₂ to synthesize piperazines from diols and diamines. For instance, ethylene glycol reacts with trans-1,2-diaminocyclohexane in toluene at 110°C, yielding piperazine derivatives with water as the sole byproduct (94% yield). This method avoids stoichiometric reagents and reduces waste, aligning with green chemistry principles.

The mechanism involves sequential dehydrogenation of diols to diketones, followed by condensation with diamines to form imine intermediates. Reduction of the imines by iridium hydrides generates the piperazine ring. While this method excels for symmetric substrates, asymmetric piperazines—such as the target compound—require additional functionalization steps.

Substrate Scope and Limitations

The catalytic system tolerates diverse diols and amines, including benzylamine and 1-phenylethane-1,2-diol. However, substrates with steric hindrance (e.g., 2,2-dimethyl-1,3-propanediol) or electron-withdrawing groups exhibit reduced reactivity. For the target compound, a two-step strategy could involve:

- Catalytic formation of a 4-aminopiperazine intermediate.

- Post-functionalization with 2,4-dimethylbenzenesulfonyl chloride and diphenylcarbamoyl chloride.

Notably, attempts to synthesize unsymmetrical piperazines via this method led to side reactions such as Voigt rearrangements, underscoring the need for precise reaction control.

Comparative Analysis of Synthetic Routes

Yield and Efficiency

The traditional method offers better control over regioselectivity, critical for introducing the 2,4-dimethylphenylsulfonyl group. In contrast, the catalytic route excels in simplicity but requires post-synthetic modifications for asymmetric substitution.

Solvent and Temperature Optimization

Aqueous acetone (50% v/v) in traditional synthesis ensures high solubility of polar intermediates, while toluene in catalytic methods facilitates dehydrogenation. Elevated temperatures (110–170°C) accelerate ring closure but risk substrate decomposition, necessitating careful monitoring.

Functionalization and Purification Techniques

Sulfonylation Conditions

Reaction of the piperazine intermediate with 2,4-dimethylbenzenesulfonyl chloride proceeds optimally in dichloromethane at 0–25°C. Triethylamine (3 equiv) scavenges HCl, driving the reaction to completion. The sulfonylated product is isolated via aqueous workup, yielding a white solid after recrystallization from ethanol.

Carboxamide Formation

Diphenylcarbamoyl chloride reacts with the secondary amine of piperazine in tetrahydrofuran (THF) under nitrogen atmosphere. Using 4-dimethylaminopyridine (DMAP) as a catalyst achieves >90% conversion within 12 hours. The product is purified via silica gel chromatography, eluting with ethyl acetate/hexane (1:3).

Chemical Reactions Analysis

Types of Reactions

4-(2,3-dimethylphenyl)-N,N-diphenylpiperazine-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The phenyl rings in the compound can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Bromine in carbon tetrachloride for bromination.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

4-(2,3-dimethylphenyl)-N,N-diphenylpiperazine-1-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic effects, including its role as an analgesic or anti-inflammatory agent.

Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-(2,3-dimethylphenyl)-N,N-diphenylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Piperazine Carboxamides

The substitution pattern on the phenyl rings and piperazine moiety significantly influences biological activity and physicochemical properties. Key analogs include:

Table 1: Comparative Analysis of Piperazine Carboxamide Derivatives

Key Findings from Structural Comparisons

- Substituent Effects on Bioactivity: The 2,3-dimethylphenyl group in the target compound may enhance lipophilicity and CNS penetration compared to halogenated (e.g., A2–A6 in ) or sulfonyl-containing analogs (e.g., ). The 4-methylbenzenesulfonyl analog in demonstrates strong α-glucosidase inhibition (docking score: 1,322,817), suggesting that sulfonyl groups may favor enzyme binding over receptor modulation.

- Synthetic Yields and Methods: Microwave-assisted synthesis (e.g., ) achieves higher yields (31–95%) compared to traditional methods (e.g., 45–57% in ). Chromatographic purification (normal phase or silica gel) is commonly employed, but scalability varies with substituent complexity .

Structural Stability :

Pharmacological Divergence

- CNS-Targeted Analogs: Arylpiperazine derivatives with 2-methoxyphenyl or 3-chlorophenyl groups (e.g., ) show affinity for 5-HT1A receptors, suggesting the target compound may share similar CNS applications. Dopamine D3 receptor selectivity is observed in diamino-butylbenzamides with dichlorophenyl-piperazine moieties , highlighting the role of halogenation in receptor specificity.

- Metabolic and Enzymatic Targets: The 4-methylbenzenesulfonyl analog in is prioritized for diabetes treatment due to its α-glucosidase inhibition, whereas quinazolinone derivatives (e.g., ) are explored for anticancer properties.

Biological Activity

4-(2,3-Dimethylphenyl)-N,N-diphenylpiperazine-1-carboxamide is a synthetic compound with a complex structure that includes a piperazine ring, two phenyl groups, and an amide functional group. Its unique configuration suggests potential applications in medicinal chemistry, particularly in pharmacological contexts involving cell cycle regulation and cancer therapy.

The compound's structural features contribute to its biological activity. The piperazine ring allows for various interactions with biological targets, while the amide bond can undergo hydrolysis, potentially influencing its pharmacokinetics. The presence of the 2,3-dimethylphenyl moiety enhances its chemical reactivity and binding affinity to specific proteins involved in cell cycle regulation.

Research indicates that this compound may act as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. By inhibiting these kinases, the compound may effectively disrupt the proliferation of cancer cells. This mechanism aligns with findings from related compounds that exhibit significant anti-cancer properties through similar pathways.

Inhibitory Effects on Cell Proliferation

Studies have shown that derivatives of this compound can significantly inhibit cell proliferation. For instance, in vitro assays demonstrated that certain arylpiperazine derivatives exhibited potent anti-proliferative effects on various cancer cell lines by inducing cell cycle arrest.

Case Studies

- In Vivo Pharmacological Trials : A study evaluated several arylpiperazine derivatives, including those structurally similar to this compound. Among the tested compounds, some demonstrated over 70% inhibition of writhing in mice models and increased latency in hot plate tests, indicating significant analgesic activity without sedative effects .

- Cyclin-Dependent Kinase Inhibition : Research has identified that compounds similar to this compound inhibit CDK activity. This inhibition correlates with reduced tumor growth in xenograft models, showcasing its potential as an anti-cancer agent .

Comparative Analysis with Similar Compounds

The following table summarizes key structural features and biological activities of compounds related to this compound:

| Compound Name | Structural Features | Unique Properties | Biological Activity |

|---|---|---|---|

| N,N-Diphenylpiperazine | Similar piperazine core | Antidepressant | Moderate analgesic effects |

| 1-(2,3-Dimethylphenyl)-N,N-diethylpiperazine | Ethyl groups instead of phenyl | Different pharmacological profiles | Reduced anti-cancer activity |

| 4-(4-Methylphenyl)-N,N-diphenylpiperazine-1-carboxamide | Different aryl substituents | Potentially different anti-cancer activity | Moderate CDK inhibition |

Pharmacokinetics and Toxicity

Preliminary studies on the pharmacokinetics of this compound indicate favorable absorption and distribution characteristics. However, detailed investigations into its toxicity profile are necessary to establish safety for therapeutic use.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-(2,3-dimethylphenyl)-N,N-diphenylpiperazine-1-carboxamide with high purity?

- Methodological Answer : Synthesis involves nucleophilic substitution and coupling reactions. Critical parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, dichloromethane) enhance reaction efficiency .

- Temperature control : Maintain 60–80°C to balance reaction rate and byproduct formation .

- Purification : Use normal-phase chromatography (e.g., 10% methanol/0.1% ammonium hydroxide) or recrystallization to isolate the product .

- Data Table :

| Parameter | Optimal Condition | Source |

|---|---|---|

| Solvent | DMF or dichloromethane | |

| Temperature | 60–80°C | |

| Purification Method | Column chromatography |

Q. How is the molecular conformation of this compound characterized, and why is it significant?

- Methodological Answer : X-ray crystallography confirms the piperazine ring adopts a chair conformation, which influences receptor-binding affinity. Hydrogen bonding (N–H⋯O) stabilizes crystal packing .

- Techniques : Single-crystal X-ray diffraction (R factor < 0.06) and computational modeling (e.g., PubChem’s InChI descriptors) .

Q. What spectroscopic methods are recommended for structural validation?

- Methodological Answer :

- NMR : Confirm substituent positions via <sup>1</sup>H and <sup>13</sup>C chemical shifts (e.g., aromatic protons at δ 6.8–7.5 ppm) .

- Mass Spectrometry : Validate molecular weight (e.g., [M+H]<sup>+</sup> ion matching theoretical mass) .

- IR Spectroscopy : Identify carboxamide C=O stretches (~1650 cm<sup>−1</sup>) .

Advanced Research Questions

Q. How does the substitution pattern on the phenyl and piperazine rings affect dopamine receptor binding?

- Methodological Answer :

- Structural Insights : The 2,3-dimethylphenyl group enhances steric hindrance, reducing D2 receptor affinity but improving D3 selectivity. Comparative studies show chloro/methoxy substituents increase binding potency .

- Assays : Radioligand displacement assays (e.g., [<sup>3</sup>H]spiperone for D3 receptors) quantify affinity (Ki values < 10 nM) .

- Data Table :

| Substituent | D3 Ki (nM) | Selectivity (D3/D2) | Source |

|---|---|---|---|

| 2,3-Dimethylphenyl | 2.5 | 15-fold | |

| 2-Chlorophenyl | 1.8 | 20-fold |

Q. How can researchers resolve contradictions in reported biological activities of piperazine carboxamide derivatives?

- Methodological Answer :

- Standardized Assays : Use consistent cell lines (e.g., HEK-293 for receptor studies) and control for metabolic instability .

- Structural Analog Comparison : Compare with N-benzyl-4-(5-chloro-2-methylphenyl)piperazine-1-carboxamide to isolate substituent effects .

- Meta-Analysis : Cross-reference crystallographic data (e.g., piperazine chair conformation vs. boat) to explain activity discrepancies .

Q. What computational strategies predict the compound’s pharmacokinetic properties?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with cytochrome P450 enzymes (e.g., CYP3A4 metabolism) .

- ADMET Prediction : SwissADME evaluates logP (~3.2) and blood-brain barrier permeability (CNS MPO score > 4) .

- Data Table :

| Property | Predicted Value | Tool | Source |

|---|---|---|---|

| logP | 3.2 | SwissADME | |

| CYP3A4 Substrate | Yes | admetSAR |

Q. What synthetic routes optimize yield for analogs with modified aryl groups?

- Methodological Answer :

- Parallel Synthesis : Use 2-fluoroaniline or 2,4-dichlorophenylpiperazine precursors with EDCI/HOBt coupling .

- Scale-Up : Continuous flow reactors reduce reaction time by 40% compared to batch methods .

- Yield Optimization :

| Precursor | Yield (%) | Conditions | Source |

|---|---|---|---|

| 2-Fluoroaniline | 78 | EDCI/HOBt, DMF, 24h | |

| 2,4-Dichlorophenyl | 85 | Flow reactor |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.